Cas no 97-61-0 (2-Methyl-pentanoic Acid)

2-Methyl-pentanoic Acid (CAS 97-61-0) is a branched-chain carboxylic acid with the molecular formula C6H12O2. This compound is characterized by its clear, colorless to pale yellow appearance and a pungent odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of flavors, fragrances, and pharmaceuticals. The branched alkyl chain enhances its solubility in organic solvents, making it suitable for various chemical reactions. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in fine chemical applications. The acid can also serve as a precursor for esters and other derivatives, offering versatility in industrial and laboratory settings.
2-Methyl-pentanoic Acid structure
2-Methyl-pentanoic Acid structure
Product Name:2-Methyl-pentanoic Acid
CAS No:97-61-0
MF:C6H12O2
MW:116.158282279968
MDL:MFCD00002671
CID:34909
PubChem ID:7341
Update Time:2025-05-22

2-Methyl-pentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methylpentanoic acid
    • 2-Methylvaleric acid
    • 2-METHYL-N-VALERIC ACID
    • 2-methylpentanoic
    • 2-METHYLPENTANOIC ACID FOR SYNTHESIS
    • 2-Methylvalerate
    • 2-Methyl-valeric acid
    • acidemethylvalerique
    • methylpentanoic acid
    • methylvaleric acid
    • PENTANOIC ACID,2-METHYL-
    • Pentanoic acid, 2-methyl-
    • Valeric acid, 2-methyl-
    • Methylpropylacetic acid
    • 2-Pentanecarboxylic acid
    • 2-methyl valeric acid
    • alpha-Methylvaleric acid
    • Pentanoic acid, methyl-
    • Kyselina 2-methylvalerova
    • FEMA No. 2754
    • 2-methyl-pentanoic acid
    • Kyselina 2-methylvalerova [Czech]
    • .alpha.-Methylvaleric acid
    • OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • (2S)-2-methylpentanoate
    • 2-Methylpentanoic Acid.
    • 2-Methyl-n-valeric
    • 2-Methylpentanoic acid (ACI)
    • Valeric acid, 2-methyl- (6CI, 7CI, 8CI)
    • Valeric acid, α-methyl- (3CI)
    • (±)-2-Methylpentanoic acid
    • DL-2-Methylpentanoic acid
    • DL
    • NSC 8406
    • α-Methylvaleric acid
    • 2-Methyl-pentanoic Acid
    • MDL: MFCD00002671
    • Inchi: 1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
    • InChI Key: OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC)C)O
    • BRN: 1720655

Computed Properties

  • Exact Mass: 116.08400
  • Monoisotopic Mass: 116.083729621 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 78.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3
  • Molecular Weight: 116.16

Experimental Properties

  • Color/Form: Not available
  • Density: 0.931 g/mL at 25 °C(lit.)
  • Melting Point: -85°C
  • Boiling Point: 195°C
  • Flash Point: Degrees Fahrenheit:195.8°F
    Degrees Celsius:91°C
  • Refractive Index: n20/D 1.414(lit.)
  • Solubility: 13g/l
  • Water Partition Coefficient: Soluble in water(13g/L).
  • PSA: 37.30000
  • LogP: 1.50720
  • Refractive Index: 1.411-1.416
  • FEMA: 2754 | 2-METHYLVALERIC ACID
  • Solubility: Not available
  • Vapor Pressure: 0.2±0.8 mmHg at 25°C

2-Methyl-pentanoic Acid Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45-S27
  • RTECS:YV7700000
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:1.3-63%(V)
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R34
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

2-Methyl-pentanoic Acid Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

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2-Methyl-pentanoic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Reference
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
Reference
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; Ru, Shi; Dai, Guoyong; Zhai, Yongyan; Lin, Hualin; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

Production Method 3

Reaction Conditions
1.1 5 min, 180 - 190 °C
Reference
Solvent- and catalyst-free microwave-assisted decarboxylation of malonic acid derivatives
Cabrera-Rivera, Fanny Araceli; Hernandez-Vazquez, Luis Gabriel; Flores-Sanchez, Patricia; Duran-Galvan, Maria; Escalante, Jaime, Green and Sustainable Chemistry, 2017, 7(4), 270-280

Production Method 4

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, (1994),

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodobenzene Solvents: Water ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Reference
Iodoarene mediated efficient aerobic oxidation of aldehydes for carboxylic acids
Zeng, Kui; Stueckl, A. Claudia; Qin, Jie; Simon, Martin; Spyra, Can-Jerome; et al, Molecular Catalysis, 2023, 537,

Production Method 6

Reaction Conditions
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
Reference
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Production Method 7

Reaction Conditions
1.1 Solvents: Acetone ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions
Batsika, Charikleia S.; Koutsilieris, Charalampos; Koutoulogenis, Giorgos S.; Kokotou, Maroula G.; Kokotos, Christoforos G.; et al, Green Chemistry, 2022, 24(16), 6224-6231

Production Method 8

Reaction Conditions
Reference
Carboxylic Acids: Synthesis from alkenes (excluding reactions with carboxylic acid derivatives)
Evano, G., Science of Synthesis, 2006, 20, 205-240

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Preparation of sulfanylamide derivatives as anticonvulsant agents
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -15 °C; 15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues
Kaufmann, Dan; Bialer, Meir; Shimshoni, Jakob Avi; Devor, Marshall; Yagen, Boris, Journal of Medicinal Chemistry, 2009, 52(22), 7236-7248

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 - 20 °C; 1 h, 15 - 25 °C
Reference
Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol
, European Patent Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) (on GO and immobilized [FeMo6]) Solvents: Ethanol ;  40 °C
Reference
Facile synthesis of polyoxometalate supported on magnetic graphene oxide as a hybrid catalyst for efficient oxidation of aldehydes
Zarnegaryan, Ali, Scientific Reports, 2022, 12(1),

Production Method 13

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  12 h, reflux; rt
1.2 Reagents: Water ;  cooled
Reference
Ultrasonic-Assisted condensation of aromatic and aliphatic aldehydes with 3-(Thiophen-2-yl)-5-Pyrazolone: Synthesis, characterization and Stereoselective application
Rizk, Hala F. ; Noser, Ahmed A. ; Ibrahim, Seham A. ; Fares, Amira K., Journal of Heterocyclic Chemistry, 2022, 59(12), 2190-2206

Production Method 14

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP… Solvents: Methanol ;  0.6 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Reference
Application of the chiral spiro iridium phosphine-oxazoline cationic complexes in asymmetric catalytic hydrogenation of unsaturated carboxylic acid
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Nickel, bis(ethyl 4-methoxy-β-oxobenzenepropanoato-Oα′,Oβ)- Solvents: 1,2-Dichloroethane
Reference
Preparation of carboxylic acids by oxidation of aldehydes with nickel compounds
, Japan, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
Reference
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; Li, Jun; Wang, Tao; Rudolph, Matthias; Hashmi, A. Stephen K., Green Chemistry, 2022, 24(15), 5835-5841

Production Method 17

Reaction Conditions
1.1 Reagents: Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Acetonitrile ,  Water ;  8 - 12 h, rt
Reference
Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids
Qiu, Joseph C.; Pradhan, Priya P.; Blanck, Nyle B.; Bobbitt, James M.; Bailey, William F., Organic Letters, 2012, 14(1), 350-353

Production Method 18

Reaction Conditions
1.1 Reagents: (1,1,2-Trimethylpropyl)borane
1.2 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water
Reference
Thexylborane
Mungall, William S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-5

Production Method 19

Reaction Conditions
1.1 Reagents: Ethyl acetoacetate ,  Oxygen Catalysts: Iron oxide (Fe3O4) ;  24 h, 75 - 80 °C
Reference
Fe3O4 nanoparticles/ethyl acetoacetate system for the efficient catalytic oxidation of aldehydes to carboxylic acids
Villano, Rosaria; Acocella, Maria Rosaria; Scettri, Arrigo, Tetrahedron Letters, 2014, 55(15), 2442-2445

Production Method 20

Reaction Conditions
1.1 Reagents: Acetic acid ,  Chromium trioxide Solvents: Water
Reference
Dicyclohexylborane
VanNieuwenhze, Michael S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-3

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen peroxide
Reference
Selective oxidation of alcohols and aldehydes with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditions
Venturello, Carlo; Gambaro, Mario, Journal of Organic Chemistry, 1991, 56(20), 5924-31

2-Methyl-pentanoic Acid Raw materials

2-Methyl-pentanoic Acid Preparation Products

2-Methyl-pentanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:97-61-0)2-Methyl-pentanoic Acid
Order Number:A845729
Stock Status:in Stock
Quantity:2.5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):332.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97-61-0)2-METHYLVALERIC ACID
Order Number:LE1388;LE2468662;LE11463
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
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Additional information on 2-Methyl-pentanoic Acid

2-Methyl-pentanoic Acid (CAS No. 97-61-0): Properties, Applications, and Market Insights

2-Methyl-pentanoic Acid (CAS No. 97-61-0), also known as 2-Methylvaleric acid, is a branched-chain carboxylic acid with significant industrial and research applications. This compound belongs to the class of short-chain fatty acids and is characterized by its distinct odor and versatile chemical properties. In recent years, the demand for specialty carboxylic acids like 2-Methyl-pentanoic Acid has grown due to their applications in flavor and fragrance industries, pharmaceutical intermediates, and organic synthesis.

The molecular formula of 2-Methyl-pentanoic Acid is C6H12O2, with a molecular weight of 116.16 g/mol. It appears as a colorless to pale yellow liquid with a pungent, cheesy odor, which makes it valuable in food flavoring and perfumery. Its boiling point ranges between 196-198°C, and it is slightly soluble in water but highly soluble in organic solvents like ethanol and ether. These properties make it a preferred choice for formulating high-performance chemicals and bio-based products.

One of the key applications of 2-Methyl-pentanoic Acid is in the flavor and fragrance industry. Due to its strong, cheesy aroma, it is used as a flavor enhancer in dairy products, snacks, and processed foods. Additionally, its ester derivatives are employed in perfumes and cosmetic products to create unique scent profiles. The growing trend of natural and synthetic flavor additives has increased the demand for this compound, particularly in Europe and North America.

In the pharmaceutical sector, 2-Methyl-pentanoic Acid serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Researchers are exploring its potential in developing anti-inflammatory drugs and metabolic regulators. The rise of green chemistry and sustainable drug development has further highlighted its importance as a bio-based building block for drug molecules.

The global market for 2-Methyl-pentanoic Acid is influenced by trends in bio-based chemicals and sustainable manufacturing. With increasing regulations on synthetic additives, industries are shifting toward eco-friendly alternatives, driving the demand for naturally derived or bio-synthesized carboxylic acids. Companies specializing in fine chemicals are investing in advanced production techniques, such as fermentation-based synthesis, to meet this demand.

From an environmental perspective, 2-Methyl-pentanoic Acid is considered biodegradable, making it a safer alternative to petroleum-based chemicals. Its low toxicity profile aligns with the principles of green chemistry and circular economy, which are gaining traction in chemical manufacturing. Researchers are also investigating its role in biodegradable polymers and renewable materials, further expanding its market potential.

In conclusion, 2-Methyl-pentanoic Acid (CAS No. 97-61-0) is a versatile compound with wide-ranging applications in flavors, fragrances, pharmaceuticals, and sustainable chemistry. Its unique properties and compatibility with green manufacturing practices position it as a valuable component in modern industrial processes. As industries continue to prioritize sustainability and eco-friendly solutions, the demand for this specialty chemical is expected to grow steadily in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-61-0)2-Methyl-pentanoic Acid
A845729
Purity:99%
Quantity:2.5kg
Price ($):332.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-61-0)2-METHYLVALERIC ACID
LE1388;LE2468662;LE11463
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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